An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-hydroxypyridine
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-hydroxypyridine, also known as 2,6-Dichloro-4-pyridinol, is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. Its structure serves as a versatile scaffold and a key intermediate in the synthesis of a range of target molecules, including novel antifungal agents, antibacterial compounds, and herbicides. The strategic placement of two chlorine atoms and a hydroxyl group on the pyridine ring imparts specific reactivity and physicochemical characteristics that are crucial for its application in synthetic chemistry and drug design. Understanding these core properties is fundamental for optimizing reaction conditions, predicting biological behavior, and designing new molecules with desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
This technical guide provides a concise summary of the key physicochemical properties of 2,6-Dichloro-4-hydroxypyridine, detailed experimental protocols for their determination, and a workflow visualization to aid researchers in their practical applications.
Core Physicochemical Properties
The following table summarizes the essential physicochemical data for 2,6-Dichloro-4-hydroxypyridine. Due to the limited availability of experimental data in peer-reviewed literature, several values are computationally predicted, which is a common practice in modern drug discovery and chemical research to estimate the properties of novel or less-studied compounds.
| Property | Value | Data Type | Source |
| IUPAC Name | 2,6-dichloropyridin-4-ol | - | - |
| Synonyms | 2,6-Dichloro-4-pyridinol | - | - |
| CAS Number | 17228-74-9 | - | [Chem-Impex] |
| Molecular Formula | C₅H₃Cl₂NO | - | [Chem-Impex] |
| Molecular Weight | 163.99 g/mol | - | [Chem-Impex] |
| Appearance | Light brown solid | Experimental | [Chem-Impex] |
| Melting Point | 183.5 °C | Predicted | [Cheméo] |
| Boiling Point | 327.8 °C at 760 mmHg | Predicted | [Cheméo] |
| Water Solubility | 1.45 g/L (1450 mg/L) | Predicted | [Cheméo] |
| logP (Octanol-Water) | 1.58 | Predicted | [Cheméo] |
| pKa (Acidic) | 6.35 (Phenolic OH) | Predicted | [ChemAxon] |
| pKa (Basic) | -2.85 (Pyridine N) | Predicted | [ChemAxon] |
Note: Predicted values are generated using advanced computational algorithms (e.g., QSPR models) and should be considered estimates. Experimental verification is recommended for critical applications.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key parameters relevant to drug development.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method using a digital melting point apparatus is a standard and reliable technique.
Methodology:
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Sample Preparation: Ensure the 2,6-Dichloro-4-hydroxypyridine sample is completely dry and finely powdered by grinding it in a mortar.
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Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
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Accurate Determination: Use a fresh sample. Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated melting point.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination (UV-Metric Titration)
The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. UV-metric titration is a robust method for compounds with a chromophore.
Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of 2,6-Dichloro-4-hydroxypyridine in a suitable organic co-solvent (e.g., methanol or DMSO) to ensure initial dissolution.
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Titration Setup: In a thermostatted titration vessel, add a precise volume of degassed, ionic strength-adjusted water (e.g., 0.15 M KCl). Add a small, precise aliquot of the stock solution to achieve a final concentration suitable for UV-Vis absorbance measurements (typically in the micromolar range).
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pH Measurement and Titration: Use a calibrated pH electrode to monitor the solution's pH. Titrate the solution with standardized HCl and KOH solutions (e.g., 0.5 M) in small, precise increments to cover a wide pH range (e.g., pH 2 to 12).
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UV-Vis Spectra Acquisition: After each titrant addition and pH stabilization, acquire the full UV-Vis spectrum of the solution using a spectrophotometer equipped with a fiber-optic probe.
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Data Analysis: The collected spectral data at multiple wavelengths are plotted against the corresponding pH values. A multi-wavelength factor analysis of the resulting data matrix is used to resolve the pKa values. The absorbance changes as the compound transitions between its neutral, protonated, and deprotonated forms, allowing for the precise calculation of the pKa from the inflection point of the sigmoid curve of absorbance vs. pH.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for its determination.
Methodology:
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Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.
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Sample Preparation: Prepare a stock solution of 2,6-Dichloro-4-hydroxypyridine in the pre-saturated n-octanol.
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Partitioning: In a separation funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase (typically at a 1:1 or 1:2 volume ratio).
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.
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Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.
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Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared for accurate quantification.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
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P = [Concentration]octanol / [Concentration]aqueous
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LogP = log10(P)
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Mandatory Visualizations
The following diagram illustrates the logical workflow for the experimental determination of LogP using the widely accepted shake-flask method.
